molecular formula C18H13As B14727575 5H-Dibenzarsole, 5-phenyl- CAS No. 6633-49-4

5H-Dibenzarsole, 5-phenyl-

Cat. No.: B14727575
CAS No.: 6633-49-4
M. Wt: 304.2 g/mol
InChI Key: LMOSVIMZPPKUDF-UHFFFAOYSA-N
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Description

5H-Dibenzarsole, 5-phenyl- is an organoarsenic compound characterized by its unique structure, which includes a dibenzarsole core with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenzarsole, 5-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromophenylacetylene with sodium azide in the presence of a copper catalyst to form the desired dibenzarsole structure . The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent and heating to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for 5H-Dibenzarsole, 5-phenyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety protocols due to the involvement of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

5H-Dibenzarsole, 5-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5H-Dibenzarsole, 5-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying the biological activity of organoarsenic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Possible applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5H-Dibenzarsole, 5-phenyl- involves its interaction with biological molecules. The compound can bind to proteins and enzymes, potentially inhibiting their function. The exact molecular targets and pathways are still under investigation, but it is believed that the arsenic atom plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5H-Dibenzo[b,f]azepine: Similar structure but lacks the arsenic atom.

    Phenylarsine oxide: Contains arsenic but has a different core structure.

    Benzene derivatives: Various compounds with similar aromatic rings but different substituents.

Uniqueness

5H-Dibenzarsole, 5-phenyl- is unique due to the presence of both the dibenzarsole core and the phenyl substituent.

Properties

CAS No.

6633-49-4

Molecular Formula

C18H13As

Molecular Weight

304.2 g/mol

IUPAC Name

5-phenylbenzo[b]arsindole

InChI

InChI=1S/C18H13As/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H

InChI Key

LMOSVIMZPPKUDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As]2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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